N-Methylphenethylamine
Overview
Description
N-Methylphenethylamine is an organic compound with the molecular formula C9H13N. It is a derivative of phenethylamine, where a methyl group is attached to the nitrogen atom. This compound is known for its clear colorless to light yellow liquid form and is used in various chemical and biological applications .
Mechanism of Action
Target of Action
N-Methylphenethylamine (NMPEA) is an endogenous compound in humans . It is an isomer of amphetamine and shares the same biomolecular target, TAAR1 . TAAR1 is a G protein-coupled receptor that modulates catecholamine neurotransmission .
Mode of Action
NMPEA interacts with its target, TAAR1, to modulate catecholamine neurotransmission . This interaction can influence the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, attention, and the body’s stress response .
Biochemical Pathways
NMPEA is derived from the trace amine, phenethylamine (PEA) . It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into NMPEA .
Pharmacokinetics
The pharmacokinetics of NMPEA involve its metabolism by phenylethanolamine N-methyltransferase and monoamine oxidase . It has been detected in human urine , indicating that it is excreted by the kidneys.
Result of Action
The molecular and cellular effects of NMPEA’s action are primarily related to its modulation of catecholamine neurotransmission . By interacting with TAAR1, NMPEA can influence the release of neurotransmitters, potentially affecting mood, attention, and stress response .
Action Environment
The action, efficacy, and stability of NMPEA can be influenced by various environmental factors. For instance, the presence of monoamine oxidase inhibitors can affect the metabolism of PEA into NMPEA . Additionally, the concentration of NMPEA can vary in different foodstuffs and plant species , which may influence its availability and effects in the body.
Biochemical Analysis
Biochemical Properties
NMPEA interacts with various enzymes and proteins. It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . NMPEA is an isomer of amphetamine with the same biomolecular target, TAAR1, a G protein-coupled receptor which modulates catecholamine neurotransmission .
Cellular Effects
It is known to modulate catecholamine neurotransmission, which can influence cell function . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-Methylphenethylamine exerts its effects at the molecular level through various mechanisms. It binds to the TAAR1 receptor, a G protein-coupled receptor, modulating catecholamine neurotransmission . This can lead to changes in gene expression and potentially influence enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
It has been shown that male rats self-administered each PEA analog and amphetamine, as shown by significant increases in active responses versus inactive responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced from phenethylamine by the enzyme phenylethanolamine N-methyltransferase . Phenethylamine itself breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylphenethylamine can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Benzyl bromide reacts with magnesium to form benzyl magnesium bromide.
- Benzyl magnesium bromide then reacts with methylamine to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-2-phenylacetonitrile. This method involves the use of a palladium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: N-Methylphenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylphenylacetaldehyde.
Reduction: It can be reduced to form N-methylphenylethanol.
Substitution: It can undergo N-alkylation reactions with alkyl halides in the presence of triphenylphosphine and diisopropylazocarboxylate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides, triphenylphosphine, and diisopropylazocarboxylate are commonly used.
Major Products Formed:
Oxidation: N-methylphenylacetaldehyde.
Reduction: N-methylphenylethanol.
Substitution: Various N-alkylated derivatives.
Scientific Research Applications
N-Methylphenethylamine has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of tertiary amines and other complex organic molecules.
Biology: It serves as a model compound for studying neurotransmitter activity and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects on neurological disorders.
Comparison with Similar Compounds
- Phenethylamine
- Amphetamine
- Methamphetamine
- N-Methyltyramine
N-Methylphenethylamine stands out due to its specific interactions with trace amine-associated receptors and its applications in various fields of research and industry.
Properties
IUPAC Name |
N-methyl-2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNBVQSOZSTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4104-43-2 (hydrochloride) | |
Record name | N-Methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10207629 | |
Record name | N-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14719308 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
589-08-2 | |
Record name | N-Methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylphenethylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methylphenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.758 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N4V81704 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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